REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl.[CH3:19]N(C=O)C.[SH:24][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27]>CCN(CC)CC>[S:24]1[C:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][C:10]=2[CH:19]=[C:25]1[C:26]([O:28][CH2:29][CH3:30])=[O:27]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCCC1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
chloroformyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by SiO2 column chromatography
|
Type
|
WASH
|
Details
|
by eluting it with 3:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |